molecular formula C10H12BrNO4S B2382324 2-[(3-Bromophenyl)sulfonylamino]butanoic acid CAS No. 1218116-71-2

2-[(3-Bromophenyl)sulfonylamino]butanoic acid

Cat. No.: B2382324
CAS No.: 1218116-71-2
M. Wt: 322.17
InChI Key: HOSWEQQNQBRYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Bromophenyl)sulfonylamino]butanoic acid is an organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to a sulfonylamino moiety, which is further connected to a butanoic acid chain. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)sulfonylamino]butanoic acid typically involves a multi-step process. One common method starts with the bromination of phenylsulfonamide to introduce the bromine atom at the meta position. This is followed by a coupling reaction with butanoic acid under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Bromophenyl)sulfonylamino]butanoic acid has found applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3-Bromophenyl)sulfonylamino]butanoic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromophenyl)sulfonylamino]butanoic acid: Similar structure but with the bromine atom at the para position.

    2-[(3-Chlorophenyl)sulfonylamino]butanoic acid: Similar structure with a chlorine atom instead of bromine.

    2-[(3-Bromophenyl)sulfonylamino]propanoic acid: Similar structure but with a propanoic acid chain.

Uniqueness

2-[(3-Bromophenyl)sulfonylamino]butanoic acid is unique due to the specific positioning of the bromine atom and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(3-bromophenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-4-7(11)6-8/h3-6,9,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSWEQQNQBRYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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